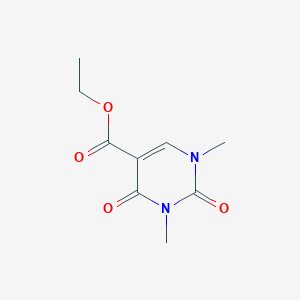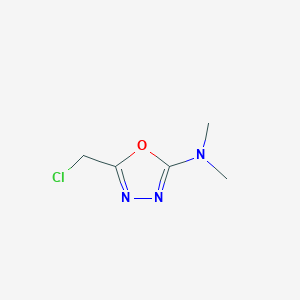![molecular formula C10H16ClNO B1433646 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1383421-76-8](/img/structure/B1433646.png)
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride
Vue d'ensemble
Description
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules .
Mode of Action
It’s known that antidepressants often work by altering the balance of neurotransmitters in the brain, which can help improve mood and reduce feelings of depression .
Biochemical Pathways
Antidepressants typically affect the monoaminergic system, which includes the noradrenergic, dopaminergic, and serotonergic pathways .
Result of Action
Similar compounds have been associated with alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Analyse Biochimique
Biochemical Properties
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, thereby affecting its activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing the downstream effects on cellular functions.
Cellular Effects
The effects of this compound on various types of cells include alterations in cell signaling pathways, gene expression, and cellular metabolism . This compound can influence cell function by modulating the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within the cell. Additionally, it can impact cellular metabolism by interacting with enzymes that regulate metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . This compound can bind to specific enzymes, either inhibiting or activating their activity. The binding interactions often involve the active site of the enzyme, leading to changes in its catalytic activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The stability of this compound is an important factor, as it may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and metabolic processes. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate these pathways, influencing the metabolic flux and levels of metabolites. For example, this compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering their concentrations within the cell. Understanding these metabolic pathways is crucial for elucidating the biochemical effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride typically involves the reaction of 3-methylbenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride
- 2-{[(2-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride
- 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride
Uniqueness
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-[(3-methylphenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-9-3-2-4-10(7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKKZQGCYUMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
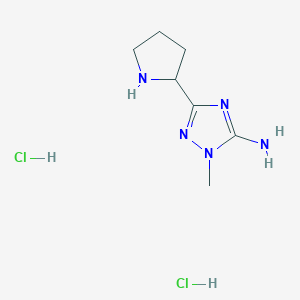
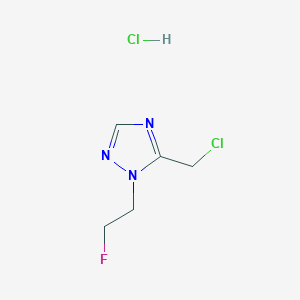

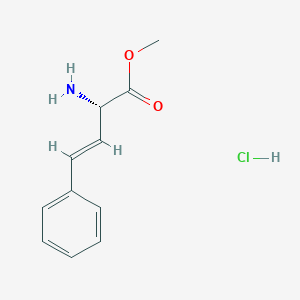
![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)

